N-(p-Nitrophenethyl)spiperone

Chemical Synthesis Fluorescent Probe Development Dopamine Receptor Ligands

Researchers developing fluorescent D2 receptor probes often face supply gaps for the key amine intermediate NAPS, which is not commercially available. N-(p-Nitrophenethyl)spiperone (CAS 136247-18-2) is the direct nitro precursor that resolves this bottleneck. • Selective nitro reduction yields N-(p-aminophenethyl)spiperone (NAPS), the conjugation-ready amine for fluorophores such as NBD and Bodipy • Resulting fluorescent ligands retain high D2 receptor affinity (Ki ~0.6 nM) and selectivity (>150-fold D2/D1), validated for fluorescence microscopy and photobleaching recovery studies • Nitroaromatic moiety also enables photoaffinity probe design via UV-activated crosslinking • High-purity synthetic intermediate (MW 544.62, C31H33FN4O4); ships ambient, store at -20°C protected from light

Molecular Formula C31H33FN4O4
Molecular Weight 544.6 g/mol
CAS No. 136247-18-2
Cat. No. B022943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(p-Nitrophenethyl)spiperone
CAS136247-18-2
Synonyms8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one; 
Molecular FormulaC31H33FN4O4
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)[N+](=O)[O-])CCCC(=O)C5=CC=C(C=C5)F
InChIInChI=1S/C31H33FN4O4/c32-26-12-10-25(11-13-26)29(37)7-4-19-33-21-17-31(18-22-33)30(38)34(23-35(31)27-5-2-1-3-6-27)20-16-24-8-14-28(15-9-24)36(39)40/h1-3,5-6,8-15H,4,7,16-23H2
InChIKeyVAROERVHUKRDNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(p-Nitrophenethyl)spiperone (CAS 136247-18-2): A Key Spiperone-Derived Intermediate for Fluorescent Probe Development


N-(p-Nitrophenethyl)spiperone (CAS 136247-18-2) is a synthetic derivative of the well-characterized butyrophenone antipsychotic and dopamine D2 receptor antagonist, spiperone [1]. It belongs to the class of N-alkylated spiperone analogs, distinguished by a p-nitrophenethyl substitution on the amide nitrogen. This modification introduces a nitroaromatic functional group, which is a critical chemical handle for downstream applications. While spiperone itself exhibits high-affinity binding to D2-like dopamine receptors, the presence of the p-nitrophenethyl group in this analog is primarily recognized for its utility as a synthetic intermediate, specifically as a precursor to the amino-functionalized derivative, N-(p-aminophenethyl)spiperone (NAPS) .

Why N-(p-Nitrophenethyl)spiperone Cannot Be Simply Substituted with Spiperone or Other In-Class Analogs


While N-(p-Nitrophenethyl)spiperone shares the core spiperone pharmacophore, the N-alkylation with a p-nitrophenethyl group fundamentally alters its primary utility. Generic substitution with spiperone or other N-alkylated derivatives (e.g., N-methylspiperone) is not scientifically valid when the intended application is as a synthetic precursor. The p-nitrophenyl moiety serves as a masked amino group that can be selectively reduced to yield the corresponding aniline derivative, N-(p-aminophenethyl)spiperone (NAPS) [1]. This chemical transformation is not possible with the parent spiperone molecule. Therefore, selecting N-(p-Nitrophenethyl)spiperone is a specific procurement decision driven by a defined synthetic strategy, rather than a direct biological activity comparison, where its own receptor binding profile is secondary to its role as a versatile chemical building block for creating high-value probe molecules.

Quantitative Differentiation Evidence for N-(p-Nitrophenethyl)spiperone Versus Closest Analogs


Differentiation as a Synthetic Precursor to N-(p-Aminophenethyl)spiperone (NAPS)

N-(p-Nitrophenethyl)spiperone serves as the direct synthetic precursor to N-(p-aminophenethyl)spiperone (NAPS). The differentiation lies not in its own receptor binding affinity but in its unique chemical functionality. The nitro group can be selectively reduced to a primary amine, a functional group that is essential for conjugating fluorescent reporters like NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) [1]. This transformation is a key step in creating high-affinity fluorescent D2 receptor probes, as demonstrated by the retention of high affinity and selectivity in the final NBD-spiperone conjugate compared to the parent spiperone ligand [1].

Chemical Synthesis Fluorescent Probe Development Dopamine Receptor Ligands

Estimated Lipophilicity Shift Compared to Spiperone

N-alkylation of the spiperone scaffold with lipophilic moieties, such as an arylalkyl group, is a well-established method for modulating physicochemical properties. Studies on related N-alkylated spiperone derivatives demonstrate that this modification consistently and significantly increases lipophilicity (calculated log P) compared to the parent compound, spiperone [1]. This class-level inference suggests that N-(p-Nitrophenethyl)spiperone would exhibit a higher log P value than spiperone, a property that can influence passive membrane permeability and non-specific binding in biological assays.

Lipophilicity Physicochemical Properties LogP

Receptor Binding Profile Inference from the Spiperone Pharmacophore

Spiperone is a well-characterized, high-affinity antagonist for D2-like dopamine receptors, with reported Ki values of 0.06 nM, 0.6 nM, and 0.08 nM for the human D2, D3, and D4 receptors, respectively . While N-alkylation can modulate affinity and selectivity, studies on closely related analogs indicate that many N-arylalkyl spiperone derivatives retain high, sub-nanomolar to low nanomolar affinity for the D2 receptor [1]. Based on this class-level inference, N-(p-Nitrophenethyl)spiperone is expected to maintain significant D2 receptor binding, which underpins its utility as a scaffold for developing receptor probes. This pharmacological profile contrasts with alternative D2 ligand scaffolds (e.g., benzamides like raclopride) which have a different selectivity and kinetic profile.

Receptor Pharmacology Dopamine D2 Receptor Binding Affinity

Optimal Scientific and Industrial Applications for Procuring N-(p-Nitrophenethyl)spiperone (CAS 136247-18-2)


As a Crucial Intermediate for Synthesizing High-Affinity Fluorescent D2 Receptor Probes

This is the most substantiated application for N-(p-Nitrophenethyl)spiperone. Research groups developing novel fluorescent ligands for dopamine receptors require this specific compound as a precursor. The p-nitrophenethyl group is first reduced to the corresponding p-aminophenethyl derivative (NAPS). This primary amine then serves as the conjugation site for amine-reactive fluorophores like NBD, creating a functional probe. As documented in the primary literature, this approach successfully yields fluorescent ligands that retain the high affinity and selectivity of the parent spiperone for the D2 receptor, making them valuable tools for receptor localization and mobility studies via fluorescence microscopy and photobleaching recovery techniques [1].

As a Building Block for Developing Novel Photoaffinity Labels

The presence of the p-nitrophenyl group suggests a potential application in the design of photoaffinity probes. Nitroaromatic compounds can act as photoactivatable crosslinkers upon UV irradiation [2]. Therefore, N-(p-Nitrophenethyl)spiperone could be investigated as a precursor or as a scaffold itself for creating covalent, activity-based probes for the dopamine D2 receptor. Such tools are invaluable for mapping ligand-binding sites and studying receptor complexes in their native environment. This application leverages the compound's unique photoreactive potential, differentiating it from non-photoactivatable D2 ligands like spiperone or haloperidol.

As a Reference Standard in Analytical Chemistry and Metabolite Identification

Given its status as a well-defined spiperone analog, N-(p-Nitrophenethyl)spiperone is procured as a high-purity analytical reference standard. Its unique molecular weight (544.62 g/mol) and distinct chromatographic retention time make it useful for LC-MS or GC-MS method development. In pharmaceutical research, it can serve as a reference compound for the identification and quantification of spiperone-related substances or potential metabolites, ensuring the quality control and stability assessment of other spiperone-based research materials .

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